Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
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Description
Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a useful research compound. Its molecular formula is C20H21F3N2O2S and its molecular weight is 410.5g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate (CAS No. 489463-13-0) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an adamantyl group and a trifluoromethyl pyridine moiety, suggests interesting biological properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H21F3N2O2S
- Molecular Weight : 410.45 g/mol
- Boiling Point : Predicted at 485.2 ± 45.0 °C
- Density : Predicted at 1.37 ± 0.1 g/cm³
- pKa : -3.34 ± 0.50
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Inhibition of Cellular Necrosis
Research indicates that compounds with similar structural features can inhibit cellular necrosis by targeting necroptosis pathways. For instance, related sulfonamides have been shown to block receptor-interacting protein kinase (RIPK) pathways, which are crucial for necroptosis, suggesting that this compound may exhibit similar properties .
Neurotoxicity Evaluation
In studies evaluating neurotoxic effects, analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) were assessed for their capacity to induce neurotoxicity through monoamine oxidase (MAO) pathways. Compounds that were substrates for MAO-B exhibited neurotoxic effects. This suggests that this compound could potentially interact with MAO enzymes and influence neurotoxic outcomes .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have indicated potential efficacy against various bacterial strains. The presence of the pyridine ring and the sulfur atom in the structure may enhance its interaction with microbial targets, leading to inhibitory effects on growth.
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c1-27-17(26)10-28-18-14(9-24)15(20(21,22)23)5-16(25-18)19-6-11-2-12(7-19)4-13(3-11)8-19/h5,11-13H,2-4,6-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNRSITXVCANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.